2-Bromo-3-chloropyridin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

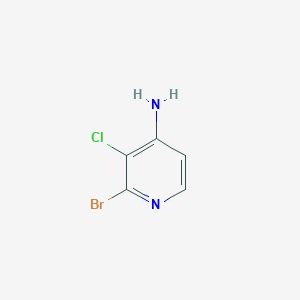

2-Bromo-3-chloropyridin-4-amine is a solid compound with a CAS Number of 610277-13-9 . It has a molecular weight of 207.46 .

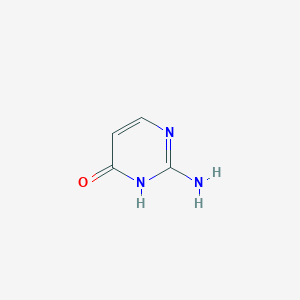

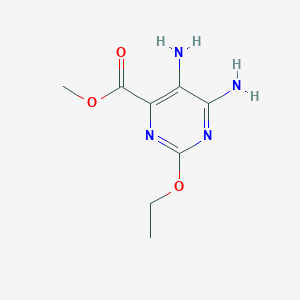

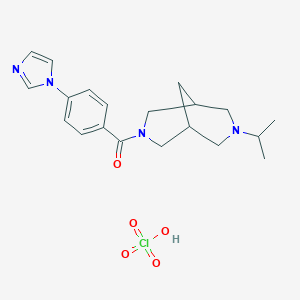

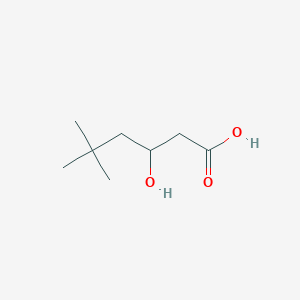

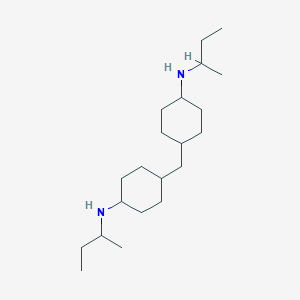

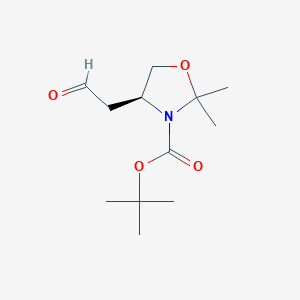

Molecular Structure Analysis

The molecular structure of 2-Bromo-3-chloropyridin-4-amine can be represented by the linear formula C5H4BrClN2 . The InChI key for this compound is provided in the search results .Physical And Chemical Properties Analysis

2-Bromo-3-chloropyridin-4-amine is a solid compound . and is stored at normal shipping temperature .Scientific Research Applications

Pharmaceutical Research

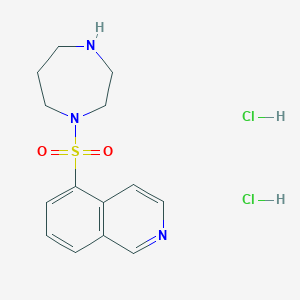

2-Bromo-3-chloropyridin-4-amine: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its halogenated structure makes it a versatile building block for constructing complex molecules. For instance, it can be used to develop novel kinase inhibitors, which are crucial in cancer therapy as they can regulate cell growth and proliferation .

Agricultural Chemistry

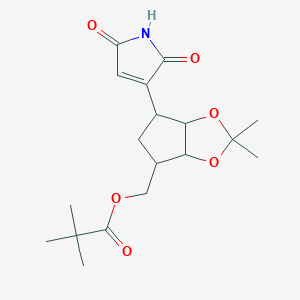

This compound serves as a key intermediate in the synthesis of chlorantraniliprole , a modern insecticide that targets the ryanodine receptors in insects. This application is particularly significant in the field of agricultural pesticides, providing a potent solution for crop protection against a wide range of pests.

Organic Synthesis

In organic chemistry, 2-Bromo-3-chloropyridin-4-amine is used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to create diverse biaryl structures . These structures are foundational in the development of organic electronics and light-emitting diodes (LEDs).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that this compound is aCYP1A2 inhibitor , which suggests that it may interact with the cytochrome P450 family of enzymes, specifically CYP1A2. These enzymes play a crucial role in the metabolism of drugs and other xenobiotics.

Pharmacokinetics

The pharmacokinetic properties of 2-Bromo-3-chloropyridin-4-amine include high gastrointestinal absorption and the ability to permeate the blood-brain barrier . Its Log Po/w values indicate moderate lipophilicity, which can influence its distribution within the body .

properties

IUPAC Name |

2-bromo-3-chloropyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-5-4(7)3(8)1-2-9-5/h1-2H,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLSHSLJQFMWOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355831 |

Source

|

| Record name | 2-bromo-3-chloropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-chloropyridin-4-amine | |

CAS RN |

610277-13-9 |

Source

|

| Record name | 2-bromo-3-chloropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Bis[(2-hydroxyethyl)amino]toluene](/img/structure/B114538.png)